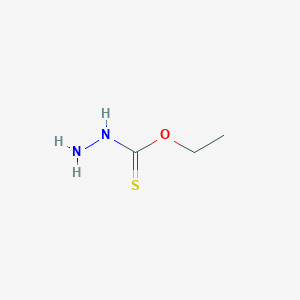

O-ethyl hydrazinecarbothioate

Description

O-Ethyl hydrazinecarbothioate is a thioester derivative of hydrazinecarbothioic acid, characterized by an O-ethyl group attached to the oxygen atom and a hydrazine moiety linked to the thiocarbonyl group. Its molecular structure enables reactivity as both a nucleophile (via the hydrazine group) and an electrophile (via the thioester).

Synthesis: As detailed in , this compound derivatives are synthesized through a multi-step process. For example, O-ethyl S-(5-methoxybenzothiazol-2-yl) carbonothioate (precursor) reacts with hydrazine hydrate to yield S-substituted hydrazinecarbothioates. This intermediate is further functionalized with heterocyclic aldehydes to generate bioactive benzothiazole compounds targeting human monoamine oxidase-B (hMAO-B) .

Applications:

Primarily used as a synthetic intermediate, this compound facilitates the creation of selective enzyme inhibitors and ligands. Its structural flexibility allows modifications critical for pharmaceutical development.

Properties

CAS No. |

4468-82-0 |

|---|---|

Molecular Formula |

C3H8N2OS |

Molecular Weight |

120.18 g/mol |

IUPAC Name |

O-ethyl N-aminocarbamothioate |

InChI |

InChI=1S/C3H8N2OS/c1-2-6-3(7)5-4/h2,4H2,1H3,(H,5,7) |

InChI Key |

LTYGNZSVLXJALQ-UHFFFAOYSA-N |

SMILES |

CCOC(=S)NN |

Canonical SMILES |

CCOC(=S)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Hydrazinecarbothioamides

Hydrazinecarbothioamides (e.g., (E)-2-(4-benzyloxy-2-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide) replace the thioester group with a thioamide (–NH–CS–NH–), enhancing their ability to act as multidentate ligands for metal coordination .

Research Findings :

Hydrazinecarbothioamides exhibit superior metal-binding capabilities compared to thioesters, making them preferred in coordination chemistry . However, this compound’s ester group provides better hydrolytic stability, favoring its use in multi-step syntheses .

Organophosphorus O-Ethyl Compounds

Organophosphorus analogues like O-ethyl methylphosphonothioate () share the O-ethyl group but differ in core structure, replacing the hydrazinecarbothioate backbone with a phosphonothioate group.

Research Findings: The O-ethyl group in both compounds enhances lipophilicity, but the phosphonothioate’s electrophilic phosphorus center confers pesticidal activity, unlike the hydrazinecarbothioate’s role in enzyme inhibition .

Substituted Hydrazinecarbothioate Esters

Variants like O-methyl or S-alkyl hydrazinecarbothioates differ in substitution patterns, altering physicochemical properties.

Research Findings :

While O-ethyl and O-methyl groups in ERK5 inhibitors yield similar IC50 values, the ethyl group may improve metabolic stability in vivo due to reduced oxidative susceptibility .

Comparative Data Table

Q & A

Q. How do researchers validate the stability of this compound-derived metal complexes under physiological conditions?

- Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor complex dissociation via UV-vis or inductively coupled plasma mass spectrometry (ICP-MS) over 24–72 hours. Compare with control samples in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.